molecular formula C17H22Cl2N2O B13761315 trans-6-(3,4-Dichlorobenzamido)-2-methyldecahydroisoquinoline CAS No. 57464-41-2

trans-6-(3,4-Dichlorobenzamido)-2-methyldecahydroisoquinoline

Cat. No.: B13761315
CAS No.: 57464-41-2
M. Wt: 341.3 g/mol
InChI Key: ATSKMBMRURKEBN-LXKBMQFRSA-N
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Description

trans-6-(3,4-Dichlorobenzamido)-2-methyldecahydroisoquinoline: is a complex organic compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline This compound is characterized by the presence of a dichlorobenzamido group and a methyldecahydroisoquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-6-(3,4-Dichlorobenzamido)-2-methyldecahydroisoquinoline typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through the Pictet-Spengler reaction, which involves the condensation of an aromatic aldehyde with an amine in the presence of an acid catalyst.

    Introduction of the Dichlorobenzamido Group: The dichlorobenzamido group can be introduced through an amide coupling reaction. This involves the reaction of the isoquinoline core with 3,4-dichlorobenzoyl chloride in the presence of a base such as triethylamine.

    Methylation: The final step involves the methylation of the isoquinoline core to introduce the methyl group at the desired position. This can be achieved using methyl iodide and a strong base like sodium hydride.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the isoquinoline core. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can be performed to modify the functional groups. For example, the dichlorobenzamido group can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorobenzamido group. Reagents such as sodium methoxide can be used for this purpose.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed:

    Oxidation: Formation of isoquinoline N-oxide.

    Reduction: Formation of 6-(3,4-dichlorophenylamino)-2-methyldecahydroisoquinoline.

    Substitution: Formation of 6-(3,4-dichlorobenzamido)-2-methyldecahydroisoquinoline derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Employed in the study of reaction mechanisms and synthetic methodologies.

Biology:

  • Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
  • Used in the study of enzyme inhibition and receptor binding.

Medicine:

  • Explored as a potential therapeutic agent for the treatment of various diseases, including cancer and infectious diseases.
  • Studied for its pharmacokinetic and pharmacodynamic properties.

Industry:

  • Utilized in the development of new materials with specific properties, such as polymers and coatings.
  • Applied in the synthesis of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of trans-6-(3,4-Dichlorobenzamido)-2-methyldecahydroisoquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The dichlorobenzamido group can form hydrogen bonds and hydrophobic interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The isoquinoline core can interact with receptor sites, affecting signal transduction pathways and cellular responses.

Comparison with Similar Compounds

  • 6-(3,4-Dichlorobenzamido)-1,2,3,4-tetrahydroisoquinoline
  • 6-(3,4-Dichlorobenzamido)-1,2,3,4-tetrahydroquinoline
  • 6-(3,4-Dichlorobenzamido)-2-methylisoquinoline

Comparison:

  • Structural Differences: The presence of the decahydroisoquinoline core in trans-6-(3,4-Dichlorobenzamido)-2-methyldecahydroisoquinoline distinguishes it from other similar compounds, which may have different degrees of hydrogenation or different substituents.
  • Chemical Properties: The unique combination of the dichlorobenzamido group and the decahydroisoquinoline core imparts specific chemical properties, such as increased stability and reactivity under certain conditions.
  • Biological Activity: The specific arrangement of functional groups in this compound can lead to distinct biological activities compared to similar compounds, making it a valuable compound for research and development.

Properties

CAS No.

57464-41-2

Molecular Formula

C17H22Cl2N2O

Molecular Weight

341.3 g/mol

IUPAC Name

N-[(4aR,8aR)-2-methyl-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-6-yl]-3,4-dichlorobenzamide

InChI

InChI=1S/C17H22Cl2N2O/c1-21-7-6-11-8-14(4-2-13(11)10-21)20-17(22)12-3-5-15(18)16(19)9-12/h3,5,9,11,13-14H,2,4,6-8,10H2,1H3,(H,20,22)/t11-,13+,14?/m1/s1

InChI Key

ATSKMBMRURKEBN-LXKBMQFRSA-N

Isomeric SMILES

CN1CC[C@@H]2CC(CC[C@H]2C1)NC(=O)C3=CC(=C(C=C3)Cl)Cl

Canonical SMILES

CN1CCC2CC(CCC2C1)NC(=O)C3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

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